molecular formula C23H16ClN3O B2714768 1-(4-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932329-12-9

1-(4-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2714768
CAS No.: 932329-12-9
M. Wt: 385.85
InChI Key: WPLUASJQPHLYIH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetically crafted organic compound belonging to the class of pyrazoloquinolines. This complex heterocyclic system comprises a pyrazole ring fused with a quinoline structure, a scaffold recognized for its diverse and potent pharmacological activities . The specific substitution pattern with a 4-chlorophenyl group at the 1-position, a methoxy group at the 6-position, and a phenyl group at the 3-position is designed to modulate the compound's electronic properties, lipophilicity, and interactions with biological targets, making it a valuable intermediate in drug discovery research . The pyrazoloquinoline core is of significant interest in medicinal chemistry due to its broad spectrum of potential biological responses. Researchers have studied similar structures for their anti-cancer, antibacterial, antiviral, and anti-inflammatory properties . The mechanism of action for such compounds is often specific to their activity; for instance, some quinoline derivatives exhibit anticancer effects by interacting with DNA, impeding DNA synthesis, and inducing oxidative stress in cells . This compound is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(4-chlorophenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O/c1-28-20-9-5-8-18-22(20)25-14-19-21(15-6-3-2-4-7-15)26-27(23(18)19)17-12-10-16(24)11-13-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLUASJQPHLYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-chlorobenzaldehyde, 2-methoxyacetophenone, and phenylhydrazine in the presence of a catalyst such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the pyrazoloquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent such as methanol or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced pyrazoloquinoline derivatives.

    Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that 1-(4-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has significant anti-inflammatory properties. Studies have shown that it can inhibit the production of nitric oxide in macrophages stimulated by lipopolysaccharides, suggesting its potential as an anti-inflammatory agent. This effect is likely due to its ability to inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), which play crucial roles in inflammatory pathways .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Structure-activity relationship analyses suggest that modifications on the phenyl ring can enhance or diminish its efficacy against various cancer cell lines. The ability to inhibit tumor growth has been observed in several preclinical studies, indicating that this compound may serve as a lead structure for developing new anticancer drugs .

Interaction Studies

Recent research has focused on understanding how this compound interacts with biological targets. Quantitative structure–activity relationship (QSAR) analyses have provided insights into optimizing its chemical structure for enhanced biological activity. These studies are crucial for identifying the most effective derivatives and understanding their mechanisms of action .

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, including the reaction of appropriate precursors and cyclization processes. Various derivatives of this compound have been synthesized to explore their biological activities further. For instance, compounds with different substitutions on the pyrazoloquinoline core have shown varied reactivity and biological effects .

Case Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazoloquinolines could significantly reduce inflammation in animal models by inhibiting iNOS activity. The study highlighted the importance of specific substitutions on the phenyl ring in enhancing anti-inflammatory efficacy .

Case Study 2: Anticancer Activity

In another investigation, researchers evaluated the anticancer effects of this compound on human cancer cell lines. The compound exhibited potent cytotoxicity against breast and prostate cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Pharmacological Significance

Pyrazolo[4,3-c]quinolines are pharmacologically versatile. The target compound shares structural motifs with known bioactive molecules, exhibiting:

  • Anti-inflammatory activity via COX-2 inhibition (IC50 values in submicromolar ranges) .
  • Anxiolytic effects via benzodiazepine receptor binding (e.g., CGS-9896) .

Structural and Functional Analogues

Table 1: Substituent Variations in Pyrazoloquinoline Derivatives
Compound Name Substituents (Positions) Key Functional Groups Biological Activity Reference
1-(4-Chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline 1: 4-Cl-C6H4; 3: C6H5; 6: OMe Chlorine, Methoxy, Phenyl Anti-inflammatory, COX-2 inhibition
F6 (Pyrazolo[3,4-b]quinoline) 4: 4-Cl-C6H4; 3: Me; 6: F Chlorine, Methyl, Fluorine Optical/Thermal studies
F7 (Pyrazolo[3,4-b]quinoline) 4: 4-F-C6H4; 3: i-Pr; 6: OMe Fluorine, Isopropyl, Methoxy Optical/Thermal studies
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline 3: NH2; 4: 4-OH-C6H4 Amino, Hydroxyphenyl Potent NO inhibition (IC50 ~1400W)
8-Fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline 8: F; 3: 3-OMe-C6H4; 1: 4-Me-C6H4 Fluoro, Methoxy, Methyl Undisclosed (screened for activity)
Key Observations:

Substituent Impact on Bioactivity: Chlorine and Methoxy Groups: The 4-chlorophenyl and 6-methoxy groups in the target compound enhance lipophilicity and COX-2 binding affinity, similar to ethyl 5-amino-1-[2-(4-chlorophenyl)-6-methoxyquinoline-4-carbonyl]-1H-pyrazole-4-carboxylate (IC50: 0.26 µM) . Amino Groups: Derivatives with amino substituents (e.g., 3-amino-4-hydroxyphenyl) show 10-fold higher potency in NO inhibition (IC50 ~0.1 µM) compared to non-amino analogues .

Ring Fusion Differences: Pyrazolo[3,4-b]quinolines (e.g., F6, F7) exhibit distinct optical/thermal properties due to fluorine and isopropyl groups but lack reported anti-inflammatory data .

Mechanistic Insights

  • Anti-inflammatory Action: The target compound likely inhibits COX-2 and iNOS expression, analogous to pyrazoloquinolines with electron-withdrawing groups (e.g., chlorine) that stabilize enzyme-ligand interactions .
  • Selectivity : Methoxy groups at position 6 may reduce off-target effects compared to fluoro-substituted derivatives (e.g., F6), which could exhibit higher metabolic stability .

Biological Activity

1-(4-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazoloquinoline family, characterized by a unique structural framework that facilitates various chemical interactions and potential therapeutic applications. The molecular formula for this compound is C₁₈H₁₄ClN₃O, highlighting its complex arrangement of atoms.

Chemical Structure and Properties

The compound features a pyrazolo ring fused to a quinoline core, with a methoxy group and a chlorophenyl substituent. This specific arrangement contributes to its unique chemical properties and biological activities. The following table summarizes the structural features and unique properties of related compounds:

Compound NameStructural FeaturesUnique Properties
1-(2-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolineFluorine substitution instead of chlorinePotentially different reactivity due to electronegativity
5-cyclopropyl-6,8-difluoro-7-(2,6-dimethyl-4-pyridinyl)-5H-pyrazolo[4,3-c]quinolin-3(2H)-oneDifferent substituents on the pyrazoloquinoline coreNoted for potent antineoplastic activity
1-(3,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinolineVariations in fluorine positioningAffects biological activity and chemical reactivity

Anti-inflammatory Effects

Research indicates that derivatives of pyrazoloquinolines, including this compound, exhibit significant anti-inflammatory properties. A study evaluated the anti-inflammatory effects of various pyrazoloquinoline derivatives by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results demonstrated that certain derivatives could inhibit NO production effectively, with some exhibiting potency comparable to established controls such as 1400 W. The mechanism of action involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that this compound can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, structure-activity relationship (SAR) analyses suggest that specific substitutions on the phenyl ring can enhance or diminish anticancer efficacy .

Case Studies

Several case studies highlight the biological activity of pyrazoloquinolines:

  • Inhibition of Cancer Cell Proliferation : A study assessed the effects of several pyrazoloquinoline derivatives on human cancer cell lines. Compounds similar to this compound exhibited significant antiproliferative effects against breast and lung cancer cells. The IC50 values ranged from low micromolar concentrations, indicating potent activity .
  • Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory mechanisms of pyrazoloquinolines in animal models of inflammation. The results indicated that treatment with these compounds led to reduced levels of pro-inflammatory cytokines and markers in serum samples, further supporting their potential therapeutic use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?

  • Answer : A primary route involves condensation reactions starting with 2,4-dichloroquinoline-3-carbonitrile, where substituents are introduced via nucleophilic aromatic substitution. For example, 4-chlorophenyl and methoxy groups are added under reflux in aprotic solvents (e.g., DMF) with catalytic bases like K₂CO₃ . Cyclization steps often employ chloranil in xylene at elevated temperatures (~150°C) to form the pyrazoloquinoline core, achieving yields of 45–50% after purification . Optimization requires strict control of stoichiometry and reaction time to avoid byproducts like uncyclized intermediates.

Q. How is structural confirmation achieved for pyrazolo[4,3-c]quinoline derivatives?

  • Answer : Multi-technique validation is critical:

  • 1H/13C NMR : Aromatic protons in the pyrazole and quinoline moieties resonate at δ 7.1–8.6 ppm, with methoxy groups at δ ~3.7 ppm. Coupling patterns (e.g., doublets for para-substituted phenyl groups) confirm substitution positions .
  • X-ray crystallography : Single-crystal analysis reveals dihedral angles between aromatic rings (e.g., 116–123° between pyrazole and quinoline planes), validating steric and electronic interactions .
  • Elemental analysis : Discrepancies ≤0.5% between calculated and observed C/H/N values indicate purity .

Advanced Research Questions

Q. What mechanistic insights explain unexpected intramolecular cyclization during synthesis?

  • Answer : Intramolecular cyclization in pyrazoloquinolines is often driven by halogen (e.g., Cl) participation. For example, 2-chlorophenyl substituents facilitate SNAr reactions, forming fused rings via transition states stabilized by π-stacking. Computational studies (DFT) suggest activation energies of ~25–30 kcal/mol for such steps, with solvent polarity (e.g., toluene vs. DMSO) significantly impacting reaction rates .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?

  • Answer : Contradictions (e.g., NMR shifts or melting points) arise from polymorphic forms or solvate formation. For instance, light-yellow crystals of 6-ethyl-3-(4-methoxyphenyl) derivatives show mp = 149–151°C in one study but 164–165°C in brominated analogs due to halogen packing effects. To resolve:

  • Perform variable-temperature NMR to detect dynamic effects.
  • Compare XRD-derived torsion angles with DFT-optimized geometries .
  • Use high-resolution mass spectrometry (HRMS) to rule out isotopic interference.

Q. What strategies optimize regioselectivity in introducing substituents to the pyrazoloquinoline core?

  • Answer : Regioselectivity is controlled by:

  • Electronic effects : Electron-withdrawing groups (e.g., Cl) direct electrophiles to para positions via resonance stabilization .
  • Steric hindrance : Bulky substituents (e.g., 4-methoxyphenyl) favor substitution at less hindered sites (e.g., C-6 over C-8) .
  • Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective C–C bond formation at C-3 or C-4 positions .

Q. How do computational methods aid in predicting biological activity or stability of this compound?

  • Answer :

  • Docking studies : Molecular docking with kinase domains (e.g., EGFR) predicts binding affinities based on pyrazole-quinoline π-π interactions and H-bonding with methoxy groups .
  • QSAR models : Quantitative Structure-Activity Relationship (QSAR) analyses correlate logP values (~3.5) with membrane permeability, guiding derivatization for enhanced bioavailability .
  • Degradation pathways : DFT calculations identify hydrolysis-prone sites (e.g., methoxy groups), informing storage conditions (anhydrous, inert atmosphere) .

Methodological Resources

Q. What protocols are recommended for scaling up synthesis while maintaining purity?

  • Answer :

  • Stepwise purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates before final cyclization .
  • Crystallization : Recrystallize from methanol/water (7:3 v/v) to remove polar byproducts .
  • Process monitoring : In-line FTIR tracks reaction progress (e.g., disappearance of nitrile peaks at ~2200 cm⁻¹) .

Q. How can researchers validate the absence of tautomeric forms in solution?

  • Answer :

  • Variable-solvent NMR : Compare spectra in DMSO-d6 (H-bond accepting) vs. CDCl3. Tautomers show solvent-dependent peak splitting .
  • 2D NOESY : Detect through-space correlations between non-adjacent protons (e.g., pyrazole H-1 and quinoline H-8), confirming a single tautomer .

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